Rhamnetin 3-galactoside
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Overview
Description
Rhamnetin 3-galactoside is a naturally occurring flavonoid glycoside. It is a derivative of rhamnetin, which is an O-methylated flavonol. This compound is found in various plants and fruits and is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rhamnetin 3-galactoside typically involves the glycosylation of rhamnetin. One common method is the reaction of rhamnetin with galactose in the presence of an acid catalyst. The reaction conditions often include a solvent such as dimethyl sulfoxide (DMSO) and a temperature range of 60-80°C .
Industrial Production Methods
Industrial production of this compound can involve the extraction from natural sources such as fruits and vegetables. The extraction process includes solvent extraction, followed by chromatographic separation to isolate the compound. Advanced techniques like high-performance liquid chromatography (HPLC) are often used to ensure the purity of the product .
Chemical Reactions Analysis
Types of Reactions
Rhamnetin 3-galactoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different pharmacological properties .
Scientific Research Applications
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of flavonoid glycosides.
Biology: The compound has been shown to exhibit significant antioxidant and anti-inflammatory activities, making it a potential candidate for studying oxidative stress and inflammation-related diseases.
Medicine: Rhamnetin 3-galactoside has demonstrated anticancer properties in various in vitro and in vivo studies. It is being investigated for its potential use in cancer therapy.
Industry: The compound is used in the food and cosmetic industries for its antioxidant properties. .
Mechanism of Action
The mechanism of action of rhamnetin 3-galactoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can donate electrons and hydrogen ions to reactive oxygen species (ROS), thereby neutralizing them and preventing oxidative damage.
Anti-inflammatory Activity: This compound inhibits the production of pro-inflammatory cytokines and enzymes, such as interleukin-6 and nitric oxide synthase.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt signaling pathway.
Comparison with Similar Compounds
Rhamnetin 3-galactoside is unique compared to other similar compounds due to its specific glycosylation pattern. Similar compounds include:
Quercetin: A non-methoxylated flavonol with similar antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonol with a different glycosylation pattern, exhibiting similar pharmacological activities.
Isorhamnetin: A methylated flavonol with similar antioxidant properties but different metabolic stability
Biological Activity
Rhamnetin 3-galactoside, a glycosylated flavonoid, is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article compiles recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound is a flavonol glycoside derived from rhamnetin, characterized by the presence of a galactose moiety. The molecular structure can be represented as follows:
This compound exhibits properties typical of flavonoids, including the ability to scavenge free radicals due to its hydroxyl groups.
Antioxidant Activity
Numerous studies have demonstrated the antioxidant potential of this compound. The radical scavenging activity is often assessed using the DPPH assay. In a comparative study, rhamnetin showed an IC50 value of 59 µg/mL , indicating significant antioxidant activity, although it is less potent than quercetin (IC50 = 8.5 µg/mL) but comparable to luteolin (IC50 = 53 µg/mL) .
Table 1: Antioxidant Activity of Flavonoids
Compound | IC50 (µg/mL) |
---|---|
Quercetin | 8.5 |
Luteolin | 53 |
Rhamnetin | 59 |
Isorhamnetin | 93.4 |
Apigenin | >100 |
Anti-Inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and nitric oxide synthase (iNOS). For instance, extracts containing rhamnetin derivatives have shown a reduction in NO production in RAW264.7 macrophage cells, suggesting a potential mechanism for its anti-inflammatory effects .
Anticancer Potential
The anticancer properties of this compound are gaining attention. Research indicates that flavonoids can modulate various signaling pathways involved in cancer cell proliferation and apoptosis. Rhamnetin derivatives have shown inhibitory effects on cancer cell lines by inducing cell cycle arrest and promoting apoptosis .
Case Study: Rhamnetin in Cancer Research
- Cell Line: MCF-7 (breast cancer)
- Findings: Rhamnetin derivatives induced apoptosis via mitochondrial pathways and reduced cell viability significantly compared to control groups.
Pharmacokinetics and Bioavailability
The absorption and metabolism of this compound are crucial for its biological efficacy. Studies suggest that glycosylation affects the absorption rates of flavonoids in the gastrointestinal tract. Rhamnetin's bioavailability may be influenced by its interaction with intestinal transporters .
Table 2: Pharmacokinetic Properties
Property | Description |
---|---|
Absorption | Influenced by glycosylation |
Metabolism | Undergoes deglycosylation in gut flora |
Bioavailability | Moderate; affected by food matrix |
Properties
Molecular Formula |
C22H22O12 |
---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O12/c1-31-9-5-12(26)15-13(6-9)32-20(8-2-3-10(24)11(25)4-8)21(17(15)28)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16+,18+,19-,22+/m1/s1 |
InChI Key |
PHEWILLIAJUBQE-UVHBULKNSA-N |
Isomeric SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O)O |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O)O |
Origin of Product |
United States |
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